molecular formula C14H15NO4 B14401524 Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate CAS No. 88097-39-6

Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B14401524
CAS No.: 88097-39-6
M. Wt: 261.27 g/mol
InChI Key: HGPGSVSCYBLPLQ-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features an indole core with an ethyl ester and an acetyloxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the esterification of 3-hydroxy-1-methyl-1H-indole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The acetyloxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and in-line monitoring ensures consistent product quality and reduces the risk of side reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may further influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to its indole core, which imparts significant biological activity and versatility in synthetic applications. Its combination of functional groups allows for diverse chemical transformations, making it a valuable compound in research and industry .

Properties

CAS No.

88097-39-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-acetyloxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-18-14(17)12-13(19-9(2)16)10-7-5-6-8-11(10)15(12)3/h5-8H,4H2,1-3H3

InChI Key

HGPGSVSCYBLPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C

Origin of Product

United States

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